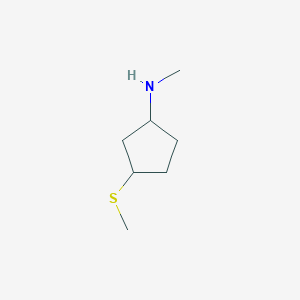
N-methyl-3-(methylsulfanyl)cyclopentan-1-amine
Descripción general
Descripción
“N-methyl-3-(methylsulfanyl)cyclopentan-1-amine” is a chemical compound with the CAS Number: 1340395-09-6 . It has a molecular weight of 145.27 and its IUPAC name is N-methyl-3-(methylsulfanyl)cyclopentanamine . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for “N-methyl-3-(methylsulfanyl)cyclopentan-1-amine” is 1S/C7H15NS/c1-8-6-3-4-7(5-6)9-2/h6-8H,3-5H2,1-2H3 . This indicates that the compound has a cyclopentane ring with a methylsulfanyl group and a methylamine group attached to it.Physical And Chemical Properties Analysis
“N-methyl-3-(methylsulfanyl)cyclopentan-1-amine” is a liquid at room temperature .Aplicaciones Científicas De Investigación
Method for Direct N-Monomethylation of Aromatic Primary Amines The direct N-monomethylation of aromatic primary amines, including compounds related to N-methyl-3-(methylsulfanyl)cyclopentan-1-amine, has been achieved using methanol as a methylating agent. The method presented by Li et al. (2012) is notable for its low catalyst loading, broad substrate scope, and excellent selectivities, offering an efficient and environmentally favorable approach (Li et al., 2012).
Synthesis of Racemic N-methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine A study by Liu et al. (2009) focuses on the synthesis of a compound closely related to N-methyl-3-(methylsulfanyl)cyclopentan-1-amine. This compound was synthesized by cycloaddition and subsequent N-methylation, demonstrating the potential for creating structurally complex molecules with similar functional groups (Liu et al., 2009).
Synthesis and Characterization of N-methyl-3-phenyl-norbornan-2-amine Kavanagh et al. (2013) describe the synthesis and characterization of N-methyl-3-phenyl-norbornan-2-amine, a compound with structural similarities to N-methyl-3-(methylsulfanyl)cyclopentan-1-amine. This study provides insights into the synthesis processes and characterization techniques applicable to similar N-methylated amines (Kavanagh et al., 2013).
Safety And Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H227, H302, H314, and H335, indicating that it is combustible, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .
Propiedades
IUPAC Name |
N-methyl-3-methylsulfanylcyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NS/c1-8-6-3-4-7(5-6)9-2/h6-8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQIKLYNSUNDGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(C1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3-(methylsulfanyl)cyclopentan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



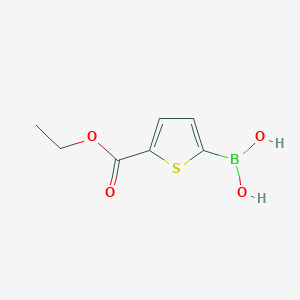
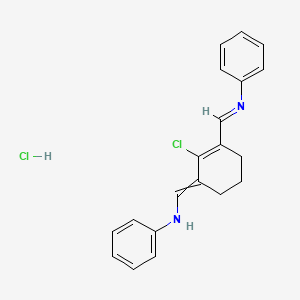
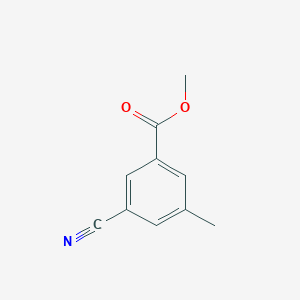
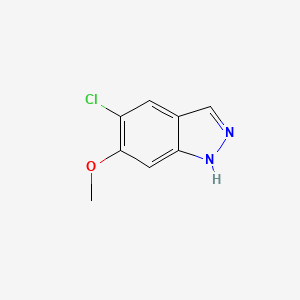
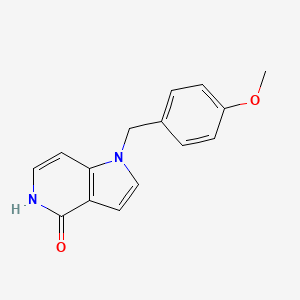
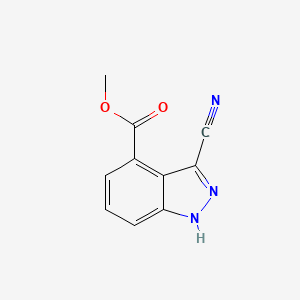
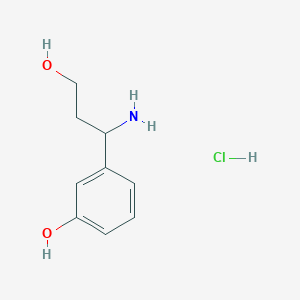
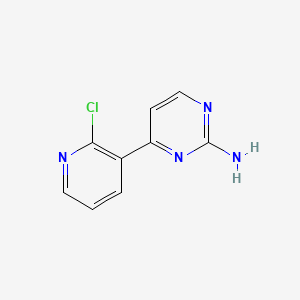
![3-Chloro-2-[(4-nitrobenzene)sulfonyl]-5-(trifluoromethyl)pyridine](/img/structure/B1423241.png)
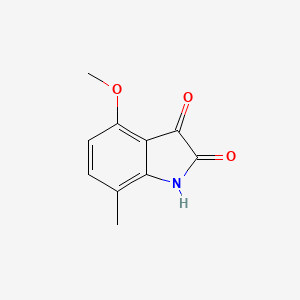
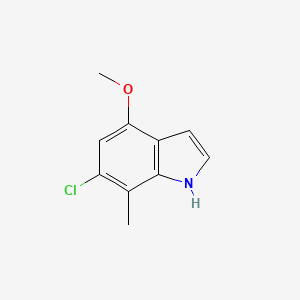
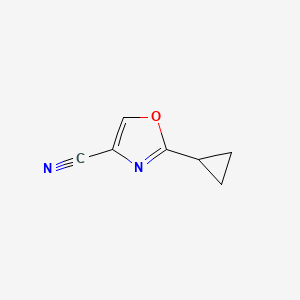
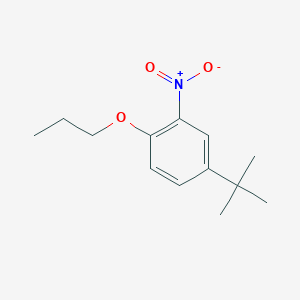
![4-{[6-chloro-4-oxo-2H-thiochromen-3(4H)-yliden]methyl}benzenecarbonitrile](/img/structure/B1423251.png)